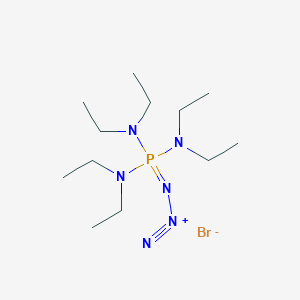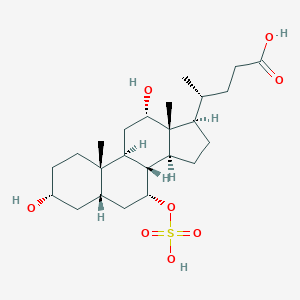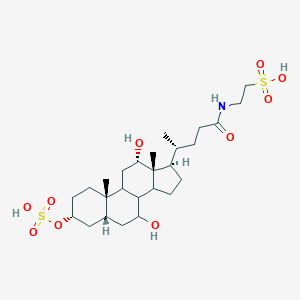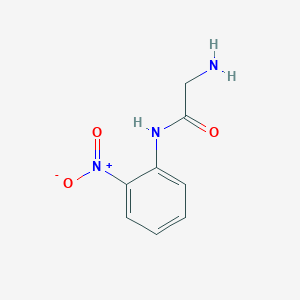
2-amino-N-(2-nitrophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-N-(2-nitrophenyl)acetamide is a chemical compound that is widely used in scientific research due to its unique properties. It is a yellow crystalline solid that is soluble in water and organic solvents. This compound has a wide range of applications in various fields such as pharmaceuticals, biotechnology, and materials science.
Mécanisme D'action
The mechanism of action of 2-amino-N-(2-nitrophenyl)acetamide is not well understood. However, it has been reported to inhibit the growth of certain cancer cells by inducing apoptosis. It has also been reported to inhibit the activity of certain enzymes such as acetylcholinesterase and butyrylcholinesterase.
Effets Biochimiques Et Physiologiques
2-amino-N-(2-nitrophenyl)acetamide has been reported to have various biochemical and physiological effects. It has been reported to have antioxidant properties and to protect against oxidative stress. It has also been reported to have anti-inflammatory properties and to reduce inflammation in various tissues. Moreover, this compound has been reported to have analgesic properties and to reduce pain in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-amino-N-(2-nitrophenyl)acetamide in lab experiments include its high purity, stability, and solubility in water and organic solvents. It is also relatively easy to synthesize and has a high yield. However, the limitations of using this compound in lab experiments include its toxicity and potential side effects. It is important to handle this compound with care and to use appropriate safety measures.
Orientations Futures
There are several future directions for the use of 2-amino-N-(2-nitrophenyl)acetamide in scientific research. One direction is the development of new synthetic methods for this compound that are more efficient and environmentally friendly. Another direction is the investigation of its potential as a therapeutic agent for various diseases such as cancer and neurodegenerative disorders. Moreover, this compound can be used as a fluorescent probe for the detection of metal ions in living cells and tissues. Finally, this compound can be used as a building block for the synthesis of new materials with unique properties.
Conclusion:
In conclusion, 2-amino-N-(2-nitrophenyl)acetamide is a versatile compound that has a wide range of applications in scientific research. Its unique properties make it an attractive target for synthesis and investigation. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 2-amino-N-(2-nitrophenyl)acetamide have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various fields.
Méthodes De Synthèse
The synthesis of 2-amino-N-(2-nitrophenyl)acetamide can be achieved by reacting 2-nitroaniline with ethyl chloroacetate in the presence of a base such as sodium hydroxide. The resulting product is then hydrolyzed to obtain the desired compound. This method has been widely used in the synthesis of 2-amino-N-(2-nitrophenyl)acetamide due to its simplicity and high yield.
Applications De Recherche Scientifique
2-amino-N-(2-nitrophenyl)acetamide has a wide range of applications in scientific research. It has been used as a precursor in the synthesis of various biologically active compounds such as antibiotics, antiviral agents, and anticancer drugs. It has also been used as a ligand in the synthesis of metal complexes for catalytic applications. Moreover, this compound has been used as a fluorescent probe for the detection of metal ions in biological systems.
Propriétés
Numéro CAS |
138571-55-8 |
|---|---|
Nom du produit |
2-amino-N-(2-nitrophenyl)acetamide |
Formule moléculaire |
C8H9N3O3 |
Poids moléculaire |
195.18 g/mol |
Nom IUPAC |
2-amino-N-(2-nitrophenyl)acetamide |
InChI |
InChI=1S/C8H9N3O3/c9-5-8(12)10-6-3-1-2-4-7(6)11(13)14/h1-4H,5,9H2,(H,10,12) |
Clé InChI |
JWVSWOWHXHISQA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NC(=O)CN)[N+](=O)[O-] |
SMILES canonique |
C1=CC=C(C(=C1)NC(=O)CN)[N+](=O)[O-] |
Synonymes |
2-nitrophenylglycinamide 2-nitrophenylglycine amide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







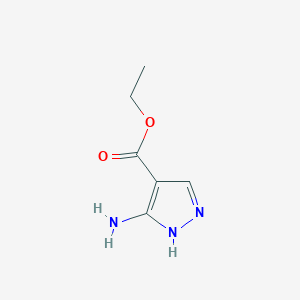



![1-Methoxy-6,6,9-trimethyl-3-pentylbenzo[c]chromene](/img/structure/B164210.png)
